methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is a benzothiazole derivative , which have been found to have potent inhibitory effects against M. tuberculosis .
Mode of Action
The compound interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the target molecule, in this case, a protein called DprE1 . This binding can inhibit the function of the protein, leading to the death of the bacterium .
Biochemical Pathways
arabinogalactan , a key component of the cell wall of M. tuberculosis . This disruption can weaken the cell wall and lead to the death of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By binding to and inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, weakening the bacterium’s cell wall and leading to its death .
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-26-18(25)22-7-6-9-12(8-22)28-16(13(9)14(19)23)21-15(24)17-20-10-4-2-3-5-11(10)27-17/h2-5H,6-8H2,1H3,(H2,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNALWXNKCDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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